3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one
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Overview
Description
3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using reagents like ethyl iodide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trimethylisobenzofuran-1(3H)-one: Lacks the ethyl group.
3-Ethyl-4,6-dimethylisobenzofuran-1(3H)-one: Has one less methyl group.
3,4-Dimethylisobenzofuran-1(3H)-one: Lacks both the ethyl and one methyl group.
Uniqueness
3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties, making it suitable for particular applications that other similar compounds might not be able to fulfill.
Biological Activity
3-Ethyl-3,4,6-trimethylisobenzofuran-1(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
This structure features a fused isobenzofuran ring system that contributes to its unique biological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is often assessed through various assays measuring free radical scavenging capabilities.
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antitumor | Cytotoxic effects on cancer cell lines | |
Enzymatic Inhibition | Potential inhibition of specific kinases |
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various compounds, this compound was tested using the DPPH radical scavenging assay. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
Case Study 2: Antitumor Activity
A recent investigation evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
HCT-116 | 12.5 |
HepG2 | 18.7 |
These findings indicate that the compound may selectively inhibit the growth of these cancer cells and could be a candidate for further development as an anticancer agent.
The proposed mechanism by which this compound exerts its biological effects may involve:
- Free Radical Scavenging : By neutralizing free radicals, the compound may prevent cellular damage.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-ethyl-3,4,6-trimethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O2/c1-5-13(4)11-9(3)6-8(2)7-10(11)12(14)15-13/h6-7H,5H2,1-4H3 |
InChI Key |
RABBLTKQCWTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=C(C=C2C(=O)O1)C)C)C |
Origin of Product |
United States |
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